2,5-Bis(4-chlorobenzylidene)cyclopentanone
CAS No.: 42019-88-5
Cat. No.: VC3911521
Molecular Formula: C19H14Cl2O
Molecular Weight: 329.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42019-88-5 |
---|---|
Molecular Formula | C19H14Cl2O |
Molecular Weight | 329.2 g/mol |
IUPAC Name | (2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one |
Standard InChI | InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+ |
Standard InChI Key | HOAWLEKLGGIUDF-JOBJLJCHSA-N |
Isomeric SMILES | C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |
SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl |
Canonical SMILES | C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Configuration
2,5-Bis(4-chlorobenzylidene)cyclopentanone (C₁₉H₁₄Cl₂O) features two 4-chlorobenzylidene groups attached to a cyclopentanone core. The Claisen-Schmidt condensation positions the substituents at the 2- and 5-positions of the ketone, resulting in an E,E-configuration across the α,β-unsaturated carbonyl systems . Crystallographic data confirm mirror symmetry, with the carbonyl oxygen lying on the crystallographic mirror plane .
Table 1: Crystallographic Parameters of 2,5-Bis(4-chlorobenzylidene)cyclopentanone
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | Pnma |
a (Å) | 6.1029 (4) |
b (Å) | 35.7084 (18) |
c (Å) | 7.2217 (6) |
Volume (ų) | 1573.79 (18) |
Z | 4 |
Density (g/cm³) | 1.389 |
F(000) | 680 |
Supramolecular Interactions
Weak C–H⋯O hydrogen bonds (H⋯O = 2.47 Å, C–H⋯O = 127°) link molecules into chains along the100 direction . These interactions, alongside van der Waals forces, stabilize the crystal lattice.
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via base-catalyzed condensation:
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Reagents: Cyclopentanone (0.84 g, 0.01 mol), 4-chlorobenzaldehyde (2.80 g, 0.02 mol) .
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Conditions: Ethanolic NaOH (0.1 M, 30 mL), stirred at 278–283 K for 3 hours .
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Workup: Filtration and recrystallization from ethanol or DMF yields colorless crystals (86%) .
Alternative methods use H₂SO₄ in methanol/2-butanol, though yields are unreported .
Biological Activity
Antiproliferative Effects
Against HeLa cervical cancer cells:
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Comparison: Less active than 2,5-bis(4-hydroxybenzylidene)cyclopentanone (IC₅₀ = 0.656 mM) .
The electron-withdrawing chloro groups may reduce cellular uptake compared to hydroxyl analogs .
Polymer Science Applications
Poly[2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone]
Table 2: Thermal and Structural Properties of Polymer Derivative
Property | Value |
---|---|
Decomposition onset | 440°C |
Crystallinity | Semi-crystalline |
Solubility | Insoluble in common solvents |
Theoretical Insights
Charge Density Analysis
PPP (SCF)-CI calculations on the monomer reveal:
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Electron-rich sites: Nitro and carbonyl groups (charge density = +0.5279 e) .
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Bond orders: C=C bonds in benzylidene groups exhibit high π-character (bond order = 0.811) .
Molecular Orbital Interactions
HOMO-LUMO gaps suggest charge transfer from chlorophenyl rings to the cyclopentanone core, influencing reactivity .
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